![molecular formula C26H24N4O B240913 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone, also known as BBQ, is a quinazolinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions will be discussed in
Mecanismo De Acción
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone has been shown to inhibit the activity of DNA topoisomerase II, which is a key enzyme involved in DNA replication and transcription. By inhibiting this enzyme, 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone can prevent the proliferation of cancer cells and other pathogenic microorganisms.
Biochemical and Physiological Effects:
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. It has also been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone is its broad-spectrum activity against various pathogenic microorganisms, including multidrug-resistant strains. However, its use in clinical settings may be limited due to its potential toxicity and lack of selectivity towards cancer cells.
Direcciones Futuras
There are several future directions that can be explored in the field of medicinal chemistry with regards to 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone. One potential direction is the development of more selective analogs of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone that can target cancer cells specifically. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the potential use of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone in combination with other drugs to enhance its efficacy and reduce toxicity can also be explored.
Métodos De Síntesis
The synthesis of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone involves the reaction of 2-aminobenzimidazole with benzyl bromide to form N-benzyl-2-aminobenzimidazole, which is then reacted with 3-bromo-1-chloropropane to form N-benzyl-3-(4-benzyl-1H-benzimidazol-2-yl)propan-1-amine. This intermediate is then reacted with 2-cyanophenylboronic acid to form 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities in various scientific studies.
Propiedades
Nombre del producto |
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone |
|---|---|
Fórmula molecular |
C26H24N4O |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
3-[4-(2-benzylbenzimidazol-1-yl)butyl]quinazolin-4-one |
InChI |
InChI=1S/C26H24N4O/c31-26-21-12-4-5-13-22(21)27-19-29(26)16-8-9-17-30-24-15-7-6-14-23(24)28-25(30)18-20-10-2-1-3-11-20/h1-7,10-15,19H,8-9,16-18H2 |
Clave InChI |
ZHSJUHARRYPNDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCCN4C=NC5=CC=CC=C5C4=O |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCCN4C=NC5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




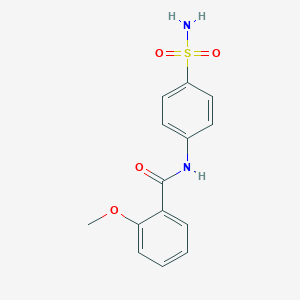
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
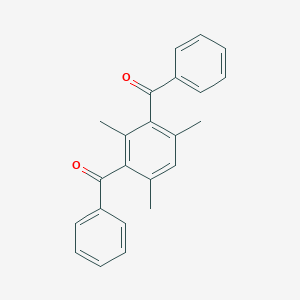


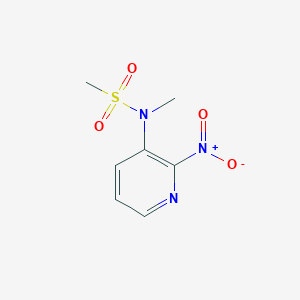
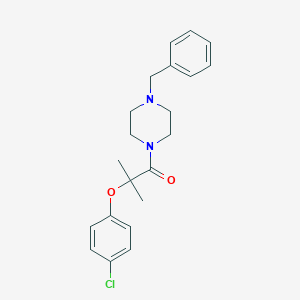
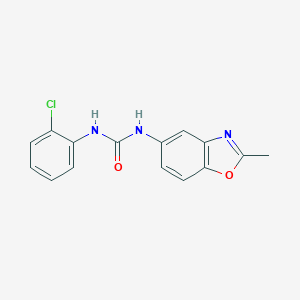

![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)